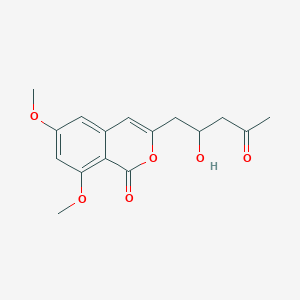

6,8-Di-O-methylcitreoisocoumarin

Description

Properties

IUPAC Name |

3-(2-hydroxy-4-oxopentyl)-6,8-dimethoxyisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-9(17)4-11(18)7-13-6-10-5-12(20-2)8-14(21-3)15(10)16(19)22-13/h5-6,8,11,18H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVUJHJOJYCWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(CC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ligand Design in Pd Catalysis

Modifying phosphine ligands (e.g., BINAP) enhances Pd catalyst stability and turnover frequency. Electron-rich ligands improve CO insertion efficiency, boosting yields to 78–82%.

Chemical Reactions Analysis

6,8-Di-O-methylcitreoisocoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated that 6,8-Di-O-methylcitreoisocoumarin exhibits significant antibacterial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 20.5 µM . Furthermore, it has been reported to inhibit the growth of other pathogens such as Bacillus subtilis and Candida albicans, suggesting its potential as a natural antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies indicate that it can induce cell cycle arrest in A549 lung cancer cells at concentrations around 10 µM . Additionally, the compound's weak cytotoxicity profile suggests that it may be a promising candidate for further development in anticancer drug discovery .

Enzyme Inhibition

6,8-Di-O-methylcitreoisocoumarin has been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it exhibits inhibitory effects on protein kinase C (PKC-beta), which is implicated in various signaling pathways related to cancer and diabetes . This inhibition could provide a therapeutic avenue for managing these conditions.

Pharmacological Research

The compound is being explored for its pharmacological applications in various research contexts:

- Natural Product Chemistry : As a derivative of citreoisocoumarin, 6,8-Di-O-methylcitreoisocoumarin contributes to the growing body of knowledge regarding isocoumarins derived from fungi. Its biosynthesis and structural elucidation are critical areas of study within natural product chemistry .

- Drug Development : Given its biological activities, there is ongoing interest in the development of formulations that incorporate this compound for therapeutic use. Its dual role as an antimicrobial and anticancer agent positions it as a versatile candidate in drug formulation strategies .

Case Studies and Research Findings

The following table summarizes key findings from recent research involving 6,8-Di-O-methylcitreoisocoumarin:

Mechanism of Action

The mechanism of action of 6,8-Di-O-methylcitreoisocoumarin involves its interaction with specific molecular targets and pathways. It has been shown to exhibit antibacterial activity against Staphylococcus aureus and cytotoxic effects on certain cancer cell lines . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes leading to its biological effects .

Comparison with Similar Compounds

6,8-Di-O-methylcitreoisocoumarin is unique due to its specific chemical structure and biological activities. Similar compounds include:

Citreoisocoumarin: A related compound with similar biological activities.

Other Isocoumarins: Compounds with the isocoumarin structure that exhibit various biological activities.

These similar compounds share some properties but differ in their specific chemical structures and biological effects, highlighting the uniqueness of 6,8-Di-O-methylcitreoisocoumarin .

Biological Activity

6,8-Di-O-methylcitreoisocoumarin, a derivative of isocoumarin, has gained attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes two methoxy groups at the 6 and 8 positions of the citreoisocoumarin backbone. Its chemical formula is with a molecular weight of 306.31 g/mol. This article aims to provide a comprehensive overview of the biological activities associated with 6,8-Di-O-methylcitreoisocoumarin, including its antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of 6,8-Di-O-methylcitreoisocoumarin typically involves complex organic reactions. Methods include enzyme-catalyzed reactions and traditional chemical synthesis techniques. The compound's structure allows for various chemical modifications, which can influence its biological activity.

Antimicrobial Activity

Research indicates that 6,8-Di-O-methylcitreoisocoumarin exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In one study, the compound demonstrated an inhibition concentration (IC) value of 15.6 μM against protein kinase C-beta (PKC-beta), which is crucial for bacterial growth regulation . The minimum inhibitory concentration (MIC) values against these pathogens suggest that it could serve as a potential antibacterial agent.

Anticancer Properties

The anticancer potential of 6,8-Di-O-methylcitreoisocoumarin has been explored through various in vitro studies. Notably, it has shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 10 |

| MCF-7 | Not specified |

These findings indicate that the compound can arrest the cell cycle in the S phase at specific concentrations, suggesting its role in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of 6,8-Di-O-methylcitreoisocoumarin has been confirmed through assays measuring cyclooxygenase-2 (COX-2) inhibition:

- IC50 for COX-2 inhibition : 6.51 μM

This level of activity indicates that the compound may help in managing inflammatory responses .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in RSC Advances highlighted the isolation of 6,8-Di-O-methylcitreoisocoumarin from marine fungi and its subsequent testing against various bacterial strains. The results showed moderate to high antimicrobial efficacy compared to standard antibiotics .

- Anticancer Research : In a recent publication in Marine Drugs, researchers demonstrated that this compound could inhibit cell proliferation in A549 cells effectively. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications .

- Inflammation Studies : Another investigation focused on the anti-inflammatory properties of isocoumarins revealed that derivatives like 6,8-Di-O-methylcitreoisocoumarin significantly reduced inflammatory markers in cellular models .

Q & A

Q. What are the key challenges in synthesizing 6,8-Di-O-methylcitreoisocoumarin, and how can researchers optimize reaction conditions?

Methodological Answer: Synthesis challenges include regioselective methylation and stability of intermediates. To optimize:

- Use HPLC or TLC to monitor intermediate formation during methylation steps .

- Employ protecting groups (e.g., acetyl or benzyl) for hydroxyl groups to prevent undesired side reactions .

- Optimize solvent systems (e.g., ethanol or acetone) to enhance solubility of intermediates, as solubility data indicate poor water miscibility .

- Validate purity via NMR (e.g., ¹H and ¹³C) and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing the purity and structural identity of 6,8-Di-O-methylcitreoisocoumarin?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) to assess purity .

- Spectroscopy : ¹H-NMR (e.g., δ 6.2–6.8 ppm for aromatic protons) and ¹³C-NMR to confirm methyl and coumarin backbone positions .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~m/z 235.1) to verify molecular weight .

Q. How does the solubility profile of 6,8-Di-O-methylcitreoisocoumarin impact experimental design in pharmacological studies?

Methodological Answer:

- Solubility in ethanol and acetone (≥10 mg/mL) suggests these solvents are ideal for in vitro assays .

- For cell-based studies, dissolve the compound in DMSO (≤0.1% final concentration) to avoid cytotoxicity.

- Use surfactants (e.g., Tween-80) for aqueous formulations in animal studies .

Q. What in vitro bioactivity models are commonly used to evaluate the pharmacological potential of 6,8-Di-O-methylcitreoisocoumarin?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria and fungi .

- Antioxidant activity : DPPH radical scavenging assay with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) .

Advanced Research Questions

Q. How can researchers investigate the enzymatic targets of 6,8-Di-O-methylcitreoisocoumarin using chemoproteomic approaches?

Methodological Answer:

- Activity-based protein profiling (ABPP) : Use a biotinylated derivative to pull down target proteins from cell lysates .

- Molecular docking : Combine with MD simulations (e.g., GROMACS) to predict binding sites and affinity .

- Validation : Knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target engagement .

Q. What strategies can address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Standardize protocols (e.g., cell lines, assay conditions) and apply statistical tools (ANOVA with post-hoc tests) .

- Dose-response validation : Replicate experiments across independent labs using identical compound batches .

- Data transparency : Share raw datasets (e.g., via Zenodo) for peer validation .

Q. How can derivatives of 6,8-Di-O-methylcitreoisocoumarin be rationally designed to improve pharmacokinetic properties?

Methodological Answer:

Q. What computational methods are suitable for predicting the binding affinity of 6,8-Di-O-methylcitreoisocoumarin to novel targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.